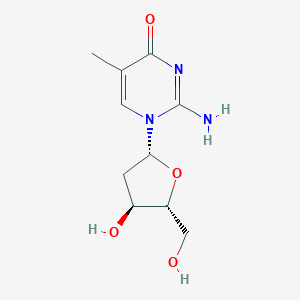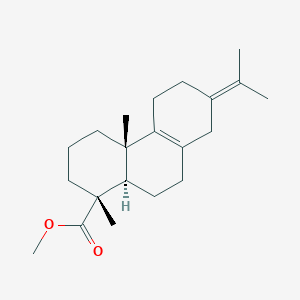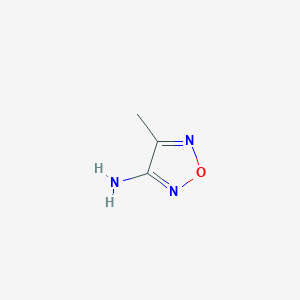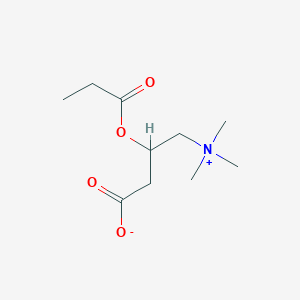
Dihexylphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexylphenylphosphine (DHPP) is a chemical compound that belongs to the family of phosphine compounds. It is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. DHPP is a colorless liquid that is highly soluble in organic solvents and has a strong odor. It is also known as bis(hexylphenyl)phosphine or HPPH.
Wirkmechanismus
DHPP acts as a reducing agent by donating electrons to other molecules, thereby reducing them. This mechanism of action makes DHPP useful in a variety of chemical reactions, particularly in the reduction of carbonyl compounds to alcohols.
Biochemische Und Physiologische Effekte
DHPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
DHPP has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and can be easily synthesized in the lab. DHPP is also a stable compound that can be stored for long periods of time without significant degradation.
However, there are also limitations to the use of DHPP in lab experiments. It is a highly reactive compound that must be handled with care, and can pose a significant safety risk if not handled properly. DHPP is also highly sensitive to air and moisture, and must be stored under inert conditions.
Zukünftige Richtungen
There are several future directions for research involving DHPP. One area of interest is the development of new synthetic methods for DHPP, which could lead to more efficient and cost-effective production of the compound. Another area of interest is the exploration of DHPP's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DHPP, particularly in relation to its potential use in medical applications.
Synthesemethoden
DHPP can be synthesized through a variety of methods, including the reaction of hexylmagnesium bromide with diphenylphosphine chloride, or the reaction of hexyl lithium with diphenylphosphine. Another method involves the reaction of hexyl bromide with diphenylphosphine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
DHPP is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. It is commonly used as a reducing agent, as well as a ligand in metal-catalyzed reactions. DHPP can also be used as a stabilizer for radical reactions, and as a source of phosphorus in organic synthesis.
Eigenschaften
CAS-Nummer |
18297-98-8 |
|---|---|
Produktname |
Dihexylphenylphosphine |
Molekularformel |
C18H31P |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
dihexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H31P/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
InChI-Schlüssel |
MRCWFLVFFDEGGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
Andere CAS-Nummern |
18297-98-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)










